![molecular formula C19H19N3O3S B7497240 N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide](/img/structure/B7497240.png)
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide, also known as L-779450, is a potent and selective antagonist of the chemokine receptor CXCR3. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide exerts its therapeutic effects by selectively blocking the chemokine receptor CXCR3, which is involved in the recruitment and activation of immune cells in various diseases. By blocking CXCR3, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide reduces the infiltration of immune cells into diseased tissues, thereby reducing inflammation and tissue damage. In addition, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and metastasis.
Biochemical and Physiological Effects:
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of CXCR3-mediated chemotaxis (the movement of immune cells towards diseased tissues), reduction of cytokine production (pro-inflammatory molecules), and induction of apoptosis in cancer cells. In addition, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to reduce inflammation and tissue damage in various animal models of disease.
Advantages and Limitations for Lab Experiments
The main advantages of using N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide in lab experiments are its potency and selectivity for CXCR3, which allows for specific targeting of this receptor in various disease models. However, the limitations of using N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide, including:
1. Further optimization of its synthesis and formulation for clinical use
2. Evaluation of its safety and efficacy in clinical trials for various diseases
3. Investigation of its potential synergistic effects with other anti-cancer or anti-inflammatory agents
4. Development of novel CXCR3 antagonists with improved pharmacological properties
5. Investigation of the role of CXCR3 in other diseases, such as infectious diseases and neurodegenerative diseases.
In conclusion, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide is a potent and selective antagonist of the chemokine receptor CXCR3 that has shown promising therapeutic potential in various diseases. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Synthesis Methods
The synthesis of N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide involves several steps, starting from the reaction of 3-(imidazol-1-ylmethyl)aniline with 4-methylsulfonylbenzoyl chloride to form the intermediate N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide. This intermediate is then purified and converted to the final product, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide, through several additional steps involving various reagents and solvents.
Scientific Research Applications
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. In autoimmune disorders, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to reduce inflammation and tissue damage in animal models of multiple sclerosis and rheumatoid arthritis. In inflammatory diseases, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to reduce inflammation and tissue damage in animal models of colitis and sepsis.
properties
IUPAC Name |
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-26(24,25)18-7-5-17(6-8-18)19(23)21-12-15-3-2-4-16(11-15)13-22-10-9-20-14-22/h2-11,14H,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSGYYIJMWQIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.